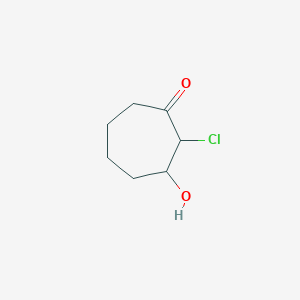

2-Chloro-3-hydroxycycloheptan-1-one

Description

2-Chloro-3-hydroxycycloheptan-1-one is a seven-membered cyclic ketone featuring a chlorine atom at the C2 position and a hydroxyl group at the C3 position. Its molecular formula is C₇H₉ClO₂, with a molecular weight of 160.6 g/mol. The compound’s structure combines electrophilic (ketone) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis. The chlorine substituent enhances its reactivity in substitution reactions, while the hydroxyl group facilitates hydrogen bonding, influencing crystallization behavior and solubility .

The compound is typically synthesized via halogenation of 3-hydroxycycloheptan-1-one using chlorinating agents like thionyl chloride or phosphorus pentachloride. Its stereochemistry (cis or trans arrangement of Cl and OH groups) depends on reaction conditions, which can significantly alter its physicochemical properties.

Properties

IUPAC Name |

2-chloro-3-hydroxycycloheptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-7-5(9)3-1-2-4-6(7)10/h5,7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLISBRBRXRGZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C(C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include halogenated cyclic ketones and alcohols, such as:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bonding Potential |

|---|---|---|---|---|

| 2-Chloro-3-hydroxycycloheptan-1-one | C₇H₉ClO₂ | 160.6 | Ketone, Cl, OH | High (OH acts as donor/acceptor) |

| 3-Chloro-2-hydroxycyclohexan-1-one | C₆H₇ClO₂ | 146.6 | Ketone, Cl, OH | Moderate (smaller ring strain) |

| 4-Bromo-3-hydroxycyclopentan-1-one | C₅H₇BrO₂ | 179.0 | Ketone, Br, OH | High (similar OH functionality) |

| 1-Chlorocyclohexene | C₆H₉Cl | 116.6 | Alkene, Cl | Low (no H-bonding groups) |

Sources : Structural data inferred from cyclic ketone analogues in and hydrogen bonding principles in .

Physicochemical Properties

- Solubility: The hydroxyl group in this compound increases solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like 1-chlorocyclohexene .

- Melting Point: Higher than non-polar analogues due to hydrogen bonding (e.g., ~120–125°C vs. 1-chlorocyclohexene’s −60°C) .

- Reactivity : The chlorine atom undergoes nucleophilic substitution more readily than bromine in 4-bromo-3-hydroxycyclopentan-1-one due to smaller atomic size and lower bond strength.

Hydrogen Bonding and Crystallization

The hydroxyl group forms intramolecular hydrogen bonds with the ketone oxygen, stabilizing the molecule in a chair-like conformation. This contrasts with 3-chloro-2-hydroxycyclohexan-1-one, where ring strain in the six-membered system weakens such interactions . Graph set analysis (as per Etter’s methodology) would classify these bonds as S(6) motifs , common in cyclic ketones with adjacent hydroxyl groups .

Research Findings and Challenges

- Crystallography : SHELX software () is widely used to resolve its crystal structure, revealing a hydrogen-bonded dimeric arrangement in the solid state .

- Thermal Stability : Decomposes above 200°C, unlike 1-chlorocyclohexene, which volatilizes without decomposition.

- Toxicity: Limited data available, but chloro-ketones are generally more toxic than non-halogenated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.